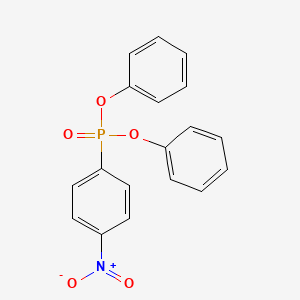
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C18H14NO5P It is characterized by the presence of a phosphonic acid ester group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with 4-nitrophenol and diphenyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and 4-nitrophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under elevated temperatures and in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phosphonic acid and 4-nitrophenol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonic acid, (4-nitrophenyl)-, diphenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, making it useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is unique due to its specific combination of a phosphonic acid ester and a nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
388606-49-3 |
|---|---|
Formule moléculaire |
C18H14NO5P |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
1-diphenoxyphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO5P/c20-19(21)15-11-13-18(14-12-15)25(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H |
Clé InChI |
LJEJRHIZRRCZMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


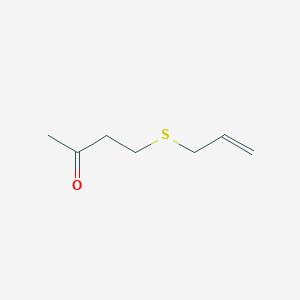

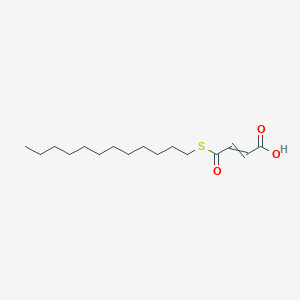
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
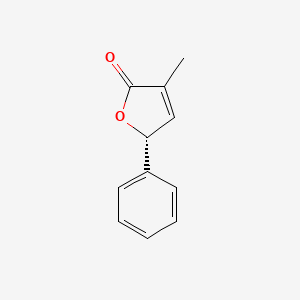
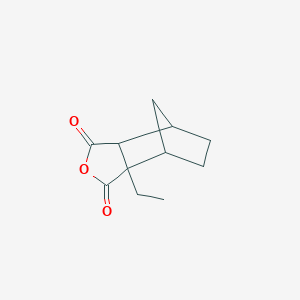
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
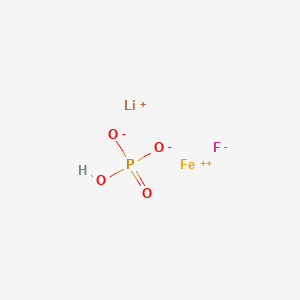
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
